
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with a complex structure that includes an indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound through a series of steps that include the Knoevenagel reaction . The reaction conditions often involve the use of sodium methoxide in methanol, which facilitates the formation of the indene structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different indene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indene core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux and distillation.
Major Products Formed
The major products formed from the reactions of this compound include various indene derivatives, which can be further utilized in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved often include oxidation-reduction reactions and substitution mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound is similar in structure and is used in the synthesis of indene derivatives.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Another related compound with applications in organic solar cells.
Uniqueness
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific indene core structure, which provides distinct chemical properties and reactivity. This makes it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3 |
Clave InChI |
BFWQJNWTNASTFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(=O)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


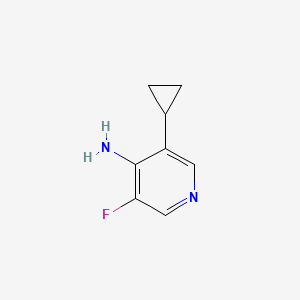
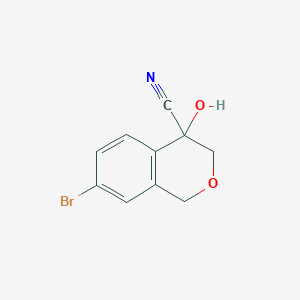
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
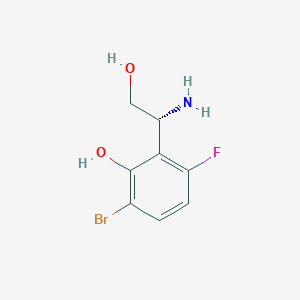

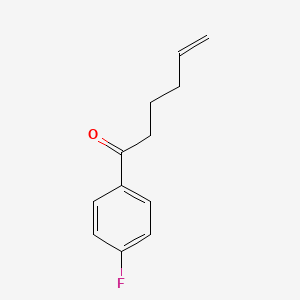

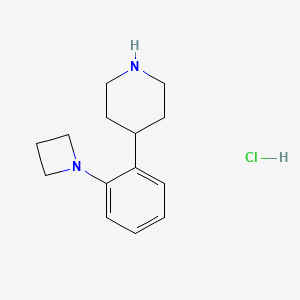

![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
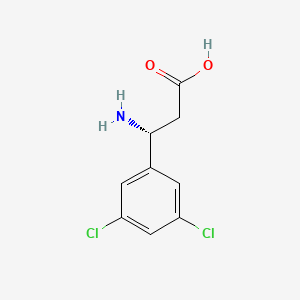
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)


